

An In-depth Technical Guide to the Spectroscopic Data of Ethyl Cinnamate

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Compound of Interest

Compound Name: *Ethyl Cinnamate*

Cat. No.: *B044456*

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This guide provides a comprehensive overview of the spectroscopic data for **ethyl cinnamate**, a widely used compound in the flavor, fragrance, and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **ethyl cinnamate**.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl Cinnamate** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.68	Doublet	16.0	1H	Cinnamate Vinyl H (α to phenyl)
7.53-7.51	Multiplet	-	2H	Aromatic H (ortho)
7.39-7.37	Multiplet	-	3H	Aromatic H (meta, para)
6.44	Doublet	16.0	1H	Cinnamate Vinyl H (β to phenyl)
4.27	Quartet	7.1	2H	O-CH ₂
1.34	Triplet	7.1	3H	CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **Ethyl Cinnamate** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Carbon Assignment
166.9	C=O (Ester)
144.5	=CH (α to phenyl)
134.4	Aromatic C (quaternary)
130.1	Aromatic CH (para)
128.8	Aromatic CH (meta)
128.0	Aromatic CH (ortho)
118.2	=CH (β to phenyl)
60.4	O-CH ₂
14.3	CH ₃

Table 3: Infrared (IR) Spectroscopy Data for **Ethyl Cinnamate**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3060	C-H Stretch	Aromatic/Vinylic
~2980	C-H Stretch	Aliphatic (CH ₂)
1707-1717	C=O Stretch	α,β-Unsaturated Ester
1637	C=C Stretch	Alkene
1450-1600	C=C Stretch	Aromatic Ring
1170-1200	C-O Stretch	Ester
980	=C-H Bend	Trans Olefin

Table 4: Mass Spectrometry (EI-MS) Data for **Ethyl Cinnamate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
176	~14	[M] ⁺ (Molecular Ion)
148	~18	[M - C ₂ H ₄] ⁺
131	100	[M - OCH ₂ CH ₃] ⁺
103	~89	[C ₆ H ₅ CH=CH] ⁺
77	~82	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

¹H and ¹³C NMR Protocol:

- Sample Preparation:
 - Weigh approximately 10-20 mg of liquid **ethyl cinnamate** into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Thoroughly mix the solution until the sample is fully dissolved.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Set the number of scans (typically 8 to 16) and a relaxation delay (e.g., 1-2 seconds) to ensure adequate signal-to-noise.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).^[1] A higher number of scans (e.g., 128 or more) and a relaxation delay of 2 seconds are typically required due to the low natural abundance of ^{13}C .^{[1][2]}
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ^1H NMR, and the residual CDCl_3 solvent peak to 77.16 ppm for ^{13}C NMR.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Perform baseline correction to ensure a flat baseline across the spectrum.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

- Instrument Preparation:
 - Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. If necessary, clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., using isopropanol or ethanol) and allow it to dry completely.
- Background Spectrum Acquisition:
 - With the clean, empty ATR crystal in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
- Sample Analysis:
 - Place a single drop of liquid **ethyl cinnamate** directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[3][4]
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
- Data Processing and Cleaning:
 - The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks corresponding to the functional groups present in **ethyl cinnamate**.
 - After analysis, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue, followed by cleaning with an appropriate solvent to prepare for the next measurement.[4]

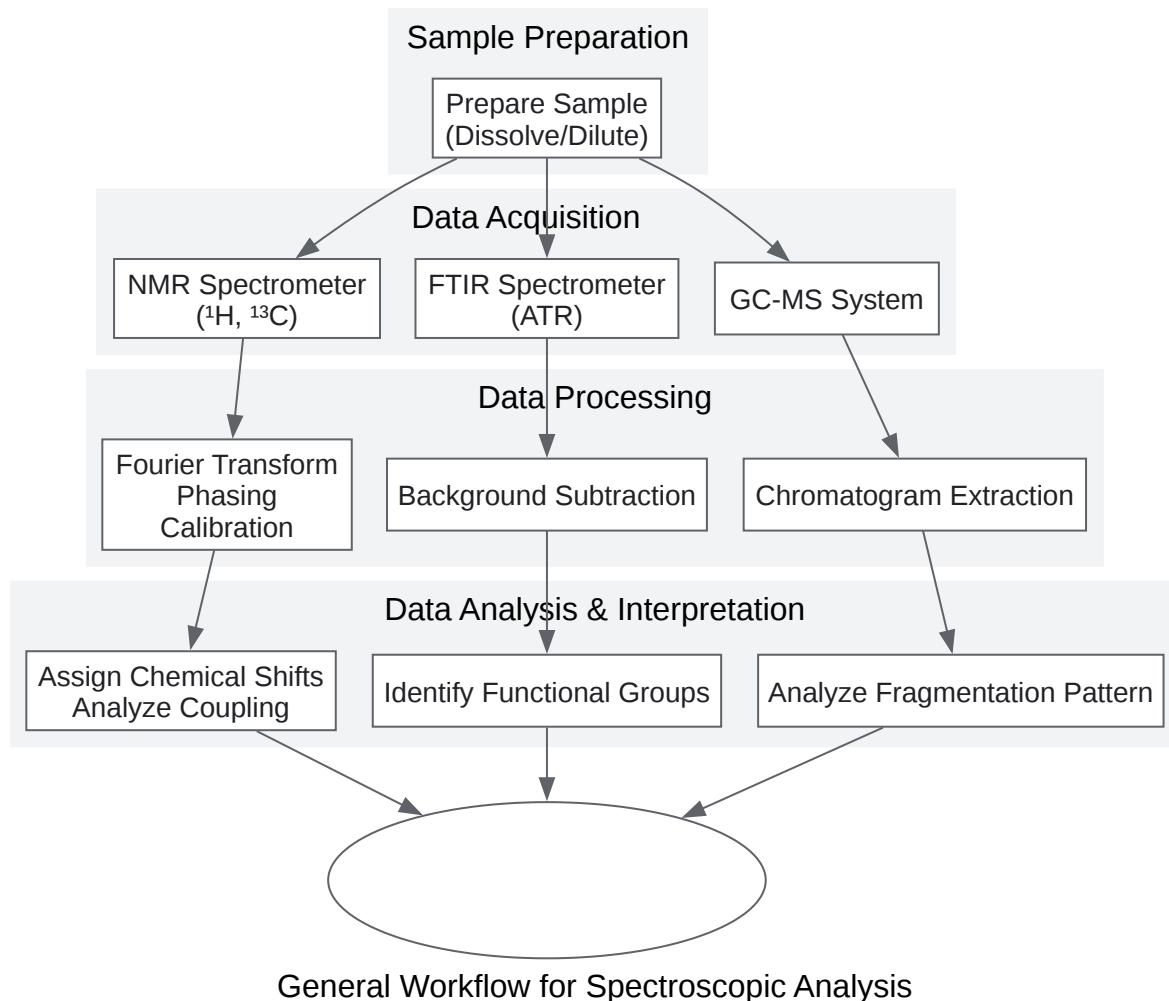
GC-MS Protocol:

- Sample Preparation:
 - Prepare a dilute solution of **ethyl cinnamate** (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
 - Transfer the solution to a 2 mL glass autosampler vial and cap it with a septum.
- Instrument Setup and Method Programming:
 - Injector: Set the injector temperature to a value high enough to ensure rapid vaporization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.
 - GC Column: Use a suitable capillary column, such as a non-polar DB-5 or HP-5ms column.
 - Oven Program: Program the oven temperature to separate the components of interest. A typical program might start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, and then ramp up at a rate of 10-20 °C/min to a final temperature of around 280 °C.
 - Carrier Gas: Use high-purity helium as the carrier gas with a constant flow rate (e.g., 1.0 mL/min).
 - Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). The analysis is typically performed in Electron Ionization (EI) mode at 70 eV. Set the mass scan range from m/z 40 to 400.
- Data Acquisition and Analysis:
 - Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.
 - The instrument software will record the total ion chromatogram (TIC), which shows the separated compounds eluting from the GC column over time.
 - Identify the peak corresponding to **ethyl cinnamate** in the TIC.
 - Extract the mass spectrum for that peak.

- Analyze the fragmentation pattern in the mass spectrum to confirm the structure of the compound. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

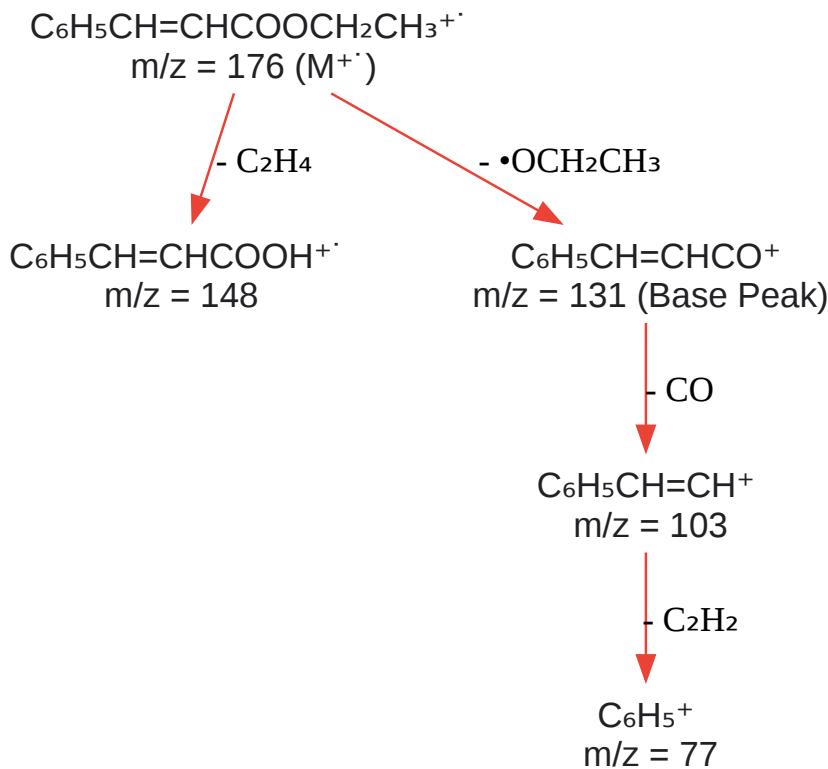
Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the mass spectral fragmentation of **ethyl cinnamate**.



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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.



Proposed Mass Spectrometry Fragmentation of Ethyl Cinnamate

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Caption: Proposed fragmentation pathway for **ethyl cinnamate** in EI-MS.

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